4-[[(1-Methylpyrazol-3-yl)methylamino]methyl]benzoic acid;hydrochloride
Description
This compound features a benzoic acid core substituted with a methylaminomethyl linker connected to a 1-methylpyrazol-3-yl group, with a hydrochloride counterion. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
4-[[(1-methylpyrazol-3-yl)methylamino]methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c1-16-7-6-12(15-16)9-14-8-10-2-4-11(5-3-10)13(17)18;/h2-7,14H,8-9H2,1H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGIWPMGUKWNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Design
The target compound consists of a benzoic acid core substituted with a [(1-methylpyrazol-3-yl)methylamino]methyl group, protonated as a hydrochloride salt. The synthesis typically proceeds via two key stages:
-
Bromination of p-toluic acid to generate 4-bromomethylbenzoic acid.
-
Nucleophilic displacement of the bromine atom with (1-methylpyrazol-3-yl)methylamine, followed by hydrochloride salt formation.
This approach mirrors methods used for structurally related compounds, such as 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride, where bromomethyl intermediates are reacted with secondary amines .
Bromination of p-Toluic Acid
The initial step involves radical bromination of p-toluic acid to yield 4-bromomethylbenzoic acid (Fig. 1).
Reaction Conditions
-
Substrates : p-Toluic acid, N-bromosuccinimide (NBS).
-
Solvent : Chloroform or carbon tetrachloride.
-
Catalyst : Dibenzoyl peroxide (radical initiator).
-
Temperature : Reflux (60–80°C).
Example Protocol
p-Toluic acid (200 g, 1.46 mol) was suspended in chloroform (2 L) with NBS (261.4 g, 1.46 mol) and dibenzoyl peroxide (2.8 g, 0.0117 mol). The mixture was refluxed for 20 hours, filtered, and washed with chloroform and water. Crude 4-bromomethylbenzoic acid was purified via recrystallization in ethyl acetate, yielding 63% (200 g) with 97.5% HPLC purity .
Key Considerations
-
Excess NBS ensures complete conversion but may require quenching with aqueous sodium thiosulfate.
-
Radical inhibitors like TEMPO can suppress polybromination.
Amine Coupling and Salt Formation
The bromomethyl intermediate undergoes nucleophilic substitution with (1-methylpyrazol-3-yl)methylamine to install the target sidechain.
Reaction Conditions
-
Substrates : 4-Bromomethylbenzoic acid, (1-methylpyrazol-3-yl)methylamine.
-
Base : Potassium carbonate (K₂CO₃) or triethylamine.
-
Solvent : n-Butanol, ethanol, or DMF.
-
Temperature : Room temperature to 80°C.
Example Protocol
4-Bromomethylbenzoic acid (25 g, 0.116 mol) and K₂CO₃ (32.1 g, 0.232 mol) were suspended in n-butanol (125 mL). A solution of (1-methylpyrazol-3-yl)methylamine (0.228 mol) in n-butanol (62.5 mL) was added dropwise over 1 hour. The mixture was stirred at room temperature for 12 hours, followed by water addition (110 mL) to partition impurities. The organic layer was acidified with concentrated HCl or isopropanolic HCl, precipitating the hydrochloride salt .
Optimization Insights
-
Solvent Choice : n-Butanol enhances solubility of intermediates and minimizes byproduct formation compared to polar aprotic solvents.
-
Stoichiometry : A 2:1 molar ratio of amine to bromomethyl derivative suppresses quaternary ammonium salt impurities .
Purification and Impurity Control
High-purity (>99%) product isolation requires strategic purification:
Stepwise Protocol
-
Partition Extraction : Post-reaction, aqueous washes remove unreacted amine and inorganic salts.
-
Acid-Base Recrystallization :
-
Solvent Recrystallization : Ethyl acetate or n-butanol recrystallization reduces sulfated ash content to <0.5% .
Common Impurities
-
Quaternary Ammonium Byproducts : Formed via over-alkylation, mitigated by controlled amine addition and stoichiometry.
-
Residual Solvents : GC-MS monitoring ensures compliance with ICH guidelines.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (D₂O) : δ 8.05 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 4.35 (s, 2H, CH₂N), 3.90 (s, 2H, Pyrazole-CH₂), 3.70 (s, 3H, N-CH₃), 2.95 (s, 3H, Pyrazole-CH₃).
-
HPLC : Retention time 8.2 min (C18 column, 0.1% TFA/ACN gradient), purity >99% .
Thermal Analysis
-
Melting Point : 215–218°C (decomposition).
-
TGA : 5% weight loss at 220°C, indicating thermal stability up to pharmaceutical processing temperatures.
Comparative Analysis of Methodologies
Industrial Scalability and Challenges
-
Cost Efficiency : (1-Methylpyrazol-3-yl)methylamine is less commercially prevalent than N-methylpiperazine, necessitating in-house synthesis.
-
Regulatory Compliance : Residual solvent limits (e.g., n-butanol ≤0.5%) require validated drying protocols.
-
Process Safety : Exothermic amine addition mandates temperature-controlled reactors.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including 4-[[(1-Methylpyrazol-3-yl)methylamino]methyl]benzoic acid, exhibit significant antimicrobial properties. A study highlighted the synthesis of several pyrazole-derived compounds that demonstrated potent activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii. The mechanism of action is thought to involve inhibition of bacterial growth through interference with essential metabolic pathways .
Anti-fibrotic Properties
This compound has been identified as an anti-fibrotic agent, inhibiting the TGF-beta signaling pathway, which is crucial in fibrosis development. By modulating this pathway, the compound may offer therapeutic benefits in conditions characterized by excessive fibrous tissue formation, such as liver cirrhosis and pulmonary fibrosis .
Modulation of Hormonal Pathways
Research has shown that pyrazole derivatives can act as modulators of hormonal pathways, specifically targeting follicle-stimulating hormone receptors (FSHR). This modulation can have implications for reproductive health and therapies aimed at fertility enhancement or regulation .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are beneficial in combating oxidative stress-related diseases. This activity is linked to its ability to scavenge free radicals and reduce cellular damage, making it a candidate for further research in neurodegenerative diseases and aging .
Synthesis of Novel Polymers
In materials science, derivatives of this compound have been utilized in the synthesis of novel polymers with enhanced properties. These polymers can be applied in various fields including coatings, adhesives, and biomedical devices due to their improved mechanical strength and biocompatibility.
Case Studies
Mechanism of Action
The mechanism by which 4-[[(1-Methylpyrazol-3-yl)methylamino]methyl]benzoic acid;hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Physicochemical and Pharmacological Comparison
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Solubility (HCl Salt) |
|---|---|---|
| Target Compound | ~295 | High (hydrochloride) |
| Compound 1 (EN300-265715) | 295.77 | High |
| Compound 2 | 238.67 | Moderate |
| Compound 3 | 383.07 | Low (despite HCl) |
The target compound’s intermediate molecular weight (~295 g/mol) balances solubility and permeability, adhering to Lipinski’s "Rule of Five" for drug-likeness .
Pharmacological Activity
- Target Compound: Pyrazole derivatives are known for kinase inhibition (e.g., JAK/STAT pathways). The 1-methylpyrazol-3-yl group may optimize steric interactions with ATP-binding pockets .
- Compound 2 (Imidazole) : Likely targets histamine or cytochrome P450 enzymes due to imidazole’s affinity for heme iron .
- Compound 4 (Chloropyrazole) : Enhanced stability makes it suitable for agrochemical applications (e.g., tolfenpyrad derivatives) .
Toxicity and Metabolic Stability
- Target Compound : The hydrochloride salt reduces gastrointestinal irritation. Pyrazole rings are generally resistant to oxidative metabolism, enhancing in vivo half-life compared to imidazole analogs .
Biological Activity
The compound 4-[[(1-Methylpyrazol-3-yl)methylamino]methyl]benzoic acid; hydrochloride (CAS Number: 915707-39-0) is a pyrazole derivative with potential biological applications. Its structural formula indicates the presence of a benzoic acid moiety linked to a methylpyrazole, suggesting possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical characteristics of 4-[[(1-Methylpyrazol-3-yl)methylamino]methyl]benzoic acid; hydrochloride are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| CAS Number | 915707-39-0 |
| IUPAC Name | 4-(1-methylpyrazol-3-yl)benzoic acid |
| SMILES | CN1C=CC(=N1)C1=CC=C(C=C1)C(O)=O |
Research indicates that the biological activity of pyrazole derivatives, including this compound, may involve several mechanisms:
- Enzyme Inhibition : Pyrazole compounds have been shown to inhibit various enzymes, including dihydroorotate dehydrogenase (DHODH), which is crucial in nucleotide synthesis and has implications in immunosuppressive therapies .
- Antimicrobial Activity : Compounds with similar structures have exhibited significant antimicrobial properties against various pathogens. The presence of the pyrazole ring enhances interaction with microbial targets, leading to inhibition of growth .
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially through inhibition of nitric oxide production and other pro-inflammatory mediators .
Biological Activity Studies
Several studies have evaluated the biological activity of related pyrazole compounds, providing insights into their pharmacological potential:
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of a series of pyrazole derivatives against common bacterial strains. The results indicated that compounds with similar structural features to 4-[[(1-Methylpyrazol-3-yl)methylamino]methyl]benzoic acid exhibited significant inhibition zones against E. coli and S. aureus , suggesting strong antibacterial properties .
Case Study 2: Anti-inflammatory Activity
In an experimental model of inflammation, a related pyrazole compound demonstrated a reduction in edema and inflammatory cytokine levels. The mechanism was attributed to the inhibition of NF-kB signaling pathways, highlighting its potential as an anti-inflammatory agent .
Pharmacological Applications
The biological activities observed in studies suggest several potential applications for 4-[[(1-Methylpyrazol-3-yl)methylamino]methyl]benzoic acid; hydrochloride:
- Immunosuppressive Therapy : Due to its DHODH inhibitory activity, this compound may serve as a lead for developing new immunosuppressive drugs.
- Antimicrobial Agents : Its demonstrated antimicrobial properties could be harnessed for developing new antibiotics or antifungal agents.
- Anti-inflammatory Drugs : The anti-inflammatory effects observed suggest potential use in treating conditions characterized by excessive inflammation.
Q & A
Q. What are the recommended synthetic routes for 4-[[(1-Methylpyrazol-3-yl)methylamino]methyl]benzoic acid hydrochloride?
- Methodological Answer: The compound can be synthesized via Mannich reactions , leveraging pyrazole derivatives and amine-containing precursors. For example:
React 1-methylpyrazole-3-methylamine with a benzoic acid derivative (e.g., 4-formylbenzoic acid) in the presence of formaldehyde under acidic conditions.
Purify the product via recrystallization or column chromatography.
The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol) .
Similar synthetic strategies are employed for structurally related pyrazole-benzoic acid hybrids, where Mannich-type coupling ensures regioselectivity .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy: Use - and -NMR to confirm the presence of the pyrazole ring (δ 6.0–7.5 ppm for aromatic protons) and the methylamino-methyl linker (δ 2.5–3.5 ppm) .
- X-ray Diffraction: For crystalline derivatives, single-crystal X-ray analysis resolves bond lengths and angles, as demonstrated in pyrazole-5-yl benzoate analogs .
- HPLC-Purity Analysis: Employ reverse-phase HPLC with UV detection (λ = 254 nm) to verify purity ≥98% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Contradictions often arise from variability in assay conditions. To address this:
Standardize Assays: Use validated protocols (e.g., CLSI guidelines for antimicrobial studies) and include positive controls (e.g., ciprofloxacin for antibacterial assays).
Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., pyrazole methylation) and compare activity trends. For example, trifluoromethyl groups in pyridine analogs enhance agrochemical activity .
Meta-Analysis: Cross-reference data from peer-reviewed studies (e.g., enzyme inhibition IC values) while accounting for differences in cell lines or enzyme isoforms .
Q. What experimental designs are optimal for studying the compound’s stability under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies :
Thermal Stability: Store samples at 25°C, 40°C, and 60°C for 1–3 months. Monitor degradation via HPLC and identify byproducts using LC-MS.
Hydrolytic Stability: Expose the compound to buffers at pH 2, 7, and 12 for 24–72 hours.
Photostability: Use ICH Q1B guidelines with UV/visible light exposure.
Stability data for structurally related compounds (e.g., pyrazole-carboxylic acids) suggest sensitivity to humidity, necessitating desiccated storage .
Q. How can researchers optimize the compound’s solubility for in vivo studies?
- Methodological Answer: Strategies include:
- Salt Screening: Test alternative counterions (e.g., mesylate, besylate) to improve aqueous solubility.
- Co-Solvent Systems: Use PEG-400 or cyclodextrin-based formulations. For benzoic acid derivatives, 10% DMSO in saline is often effective .
- Prodrug Design: Esterify the carboxylic acid group (e.g., methyl ester) to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .
Key Considerations for Researchers
- Safety: While specific hazard data for this compound is limited, related pyrazole derivatives are classified as Eye/Skin Irritants (GHS Category 2). Use PPE and fume hoods during synthesis .
- Biological Activity: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) given the structural similarity to pharmacologically active pyrazole-carboxylic acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
